N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4-hydroxybenzohydrazide
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Overview
Description
N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl ether group, a bromine atom, and a hydrazide functional group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 2-(benzyloxy)-5-bromobenzaldehyde with 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.
Scientific Research Applications
N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzyl ether and bromine substituents can influence the compound’s lipophilicity and reactivity, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE: Lacks the bromine atom, resulting in different reactivity and biological properties.
N’-{(E)-1-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
N’-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-4-HYDROXYBENZOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-8-11-20(27-14-15-4-2-1-3-5-15)17(12-18)13-23-24-21(26)16-6-9-19(25)10-7-16/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
ZXABKRSBJNZEHD-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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